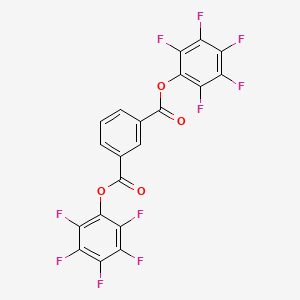
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester is a chemical compound with the molecular formula C20H6F10O4. It is an ester derivative of 1,3-benzenedicarboxylic acid (isophthalic acid) and pentafluorophenol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester can be synthesized through the esterification reaction between 1,3-benzenedicarboxylic acid and pentafluorophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, various substituted derivatives of the compound can be formed.
Hydrolysis: The primary products are 1,3-benzenedicarboxylic acid and pentafluorophenol.
Aplicaciones Científicas De Investigación
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and metal-organic frameworks (MOFs), due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3-benzenedicarboxylic acid, bis(pentafluorophenyl) ester is primarily related to its ability to participate in esterification and substitution reactions. The ester bonds in the compound can be cleaved under specific conditions, releasing the active components (1,3-benzenedicarboxylic acid and pentafluorophenol). These components can then interact with molecular targets in various pathways, facilitating desired chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester: Similar in structure but with the ester groups attached to adjacent carbon atoms on the benzene ring.
1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester: The ester groups are attached to opposite carbon atoms on the benzene ring.
Uniqueness
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester is unique due to the positioning of the ester groups on the 1,3-positions of the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis .
Propiedades
Número CAS |
92996-14-0 |
|---|---|
Fórmula molecular |
C20H4F10O4 |
Peso molecular |
498.2 g/mol |
Nombre IUPAC |
bis(2,3,4,5,6-pentafluorophenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H4F10O4/c21-7-9(23)13(27)17(14(28)10(7)24)33-19(31)5-2-1-3-6(4-5)20(32)34-18-15(29)11(25)8(22)12(26)16(18)30/h1-4H |
Clave InChI |
VYILPLVQROQKGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


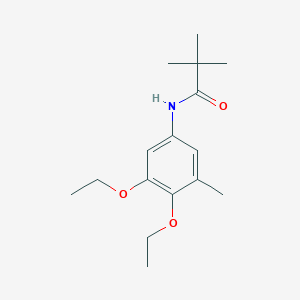
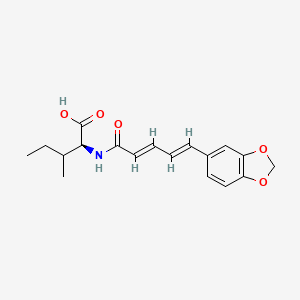
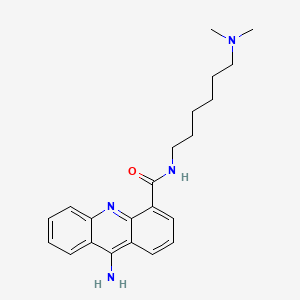
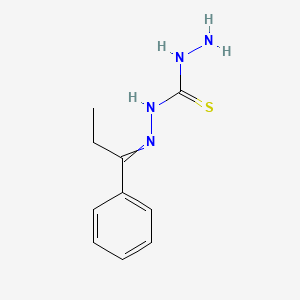
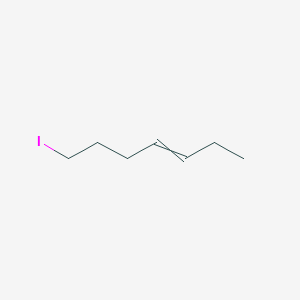
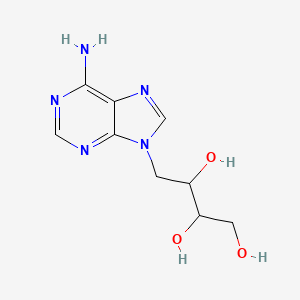
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester](/img/structure/B14346844.png)
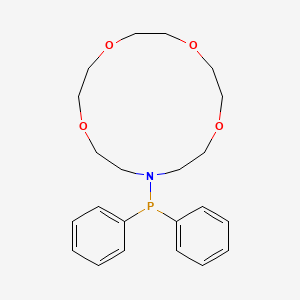
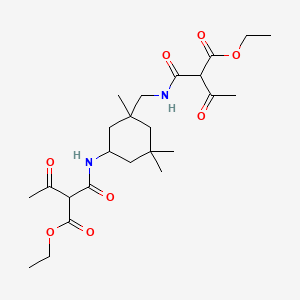
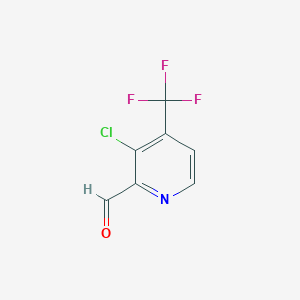
![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)
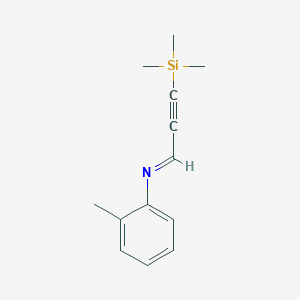
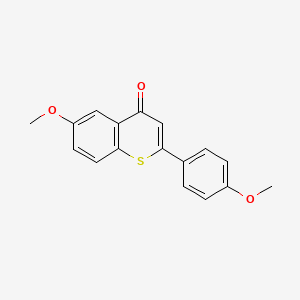
![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)
